molecular formula C8H6F3NO2S B6332115 (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane CAS No. 933673-25-7

(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane

Cat. No.: B6332115
CAS No.: 933673-25-7
M. Wt: 237.20 g/mol
InChI Key: LTCOZNJOCZKXFF-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane (CAS 933673-25-7) is a chemical compound with the molecular formula C 8 H 6 F 3 NO 2 S and a molecular weight of 237.20 g/mol . It belongs to a class of aromatic perfluoroalkyl sulfides, which are increasingly important in developing agrochemicals, pharmaceutical products, and fine chemicals due to the unique properties of the SCF3 group . This compound is of significant interest in medicinal chemistry research, particularly in the study of protein aggregation disorders. It is part of a family of small molecules investigated for their potential to inhibit the fibril aggregation of alpha-synuclein (α-Syn), a process responsible for synucleinopathies like Parkinson's disease . Researchers exploit the nitro- and trifluoromethyl-phenyl fragment, a key structural motif in this reagent, to develop inhibitors that can intercalate into the β-sheet architecture of α-Syn fibrils, thereby hampering oligomerization . The high lipophilicity of the SCF3 group, one of the most lipophilic substituents, can enhance a molecule's ability to cross lipid membranes, making it a valuable modification in drug discovery . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-nitro-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCOZNJOCZKXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations into 3 Methyl 4 Nitrophenyl Trifluoromethyl Sulfane Formation and Transformations

Elucidation of Reaction Mechanisms: Radical Pathways and Intermediates

Radical pathways have emerged as a powerful and versatile strategy for the formation of C(sp²)–SCF3 bonds, often proceeding under mild conditions. researchgate.net In the context of synthesizing (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane, a radical mechanism is typically initiated by the generation of the trifluoromethylthio radical (•SCF3). researchgate.net This highly reactive intermediate can be generated from a variety of precursor reagents, often referred to as electrophilic SCF3-transfer agents, which have been shown to also serve as radical SCF3 sources. sci-hub.box

Visible-light photoredox catalysis is a common method for generating the •SCF3 radical. nih.govbeilstein-journals.org Reagents such as N-(trifluoromethylthio)saccharin or N-(trifluoromethylthio)phthalimide can release the •SCF3 radical upon single-electron reduction, a process often facilitated by an excited photocatalyst. researchgate.netnih.gov The reaction is proposed to proceed via the formation of the •SCF3 radical, which then adds to the aromatic ring of a suitable precursor, such as 3-methyl-4-nitrotoluene, to form a radical intermediate. Subsequent steps, such as oxidation and deprotonation, would then lead to the final product.

A key aspect of these radical pathways is the bond dissociation energy of the Y–SCF3 bond in the radical-donating reagent. researchgate.net Computational studies, such as those using density functional theory (DFT), have been used to develop a trifluoromethylthio radical donating ability (Tt•DA) scale, which helps in the rational selection of reagents for generating •SCF3 radicals. researchgate.netsci-hub.box

Table 1: Common Reagents for Generating Trifluoromethylthio Radicals

Reagent Name Typical Initiation Method Mechanism Type
N-(Trifluoromethylthio)phthalimide Photoredox Catalysis Radical (SET)
N-(Trifluoromethylthio)saccharin Photoredox Catalysis / Thermal Radical (SET)
Trifluoromethanesulfenyl chloride (CF3SCl) UV light / Thermal Radical
Silver(I) trifluoromethanethiolate (AgSCF3) Oxidation / Photocatalysis Radical / Nucleophilic

Detailed Analysis of Catalytic Cycles and Transition States

The formation of this compound can be facilitated by various catalytic systems, with photoredox catalysis being particularly prominent for radical pathways. A generalized photocatalytic cycle for this transformation typically involves several key steps. beilstein-journals.org

Photoexcitation: A photocatalyst (PC), such as an iridium complex (e.g., fac-[Ir(ppy)3]) or an organic dye (e.g., 4CzIPN), absorbs visible light to reach an excited state (PC*). beilstein-journals.orgresearchgate.net

Single-Electron Transfer (SET): The excited photocatalyst (PC*) can act as a reductant. It transfers a single electron to the trifluoromethylthiolating agent (e.g., Phth-SCF3), causing its fragmentation into a phthalimide (B116566) anion and the crucial trifluoromethylthio radical (•SCF3). beilstein-journals.orgacs.org This leaves the photocatalyst in an oxidized state (PC•+).

Radical Addition/Coupling: The newly formed •SCF3 radical reacts with the aromatic substrate (e.g., 3-methyl-4-nitrotoluene). In a C-H functionalization pathway, this would involve addition to the aromatic ring to form a radical cation intermediate after losing a proton.

Regeneration of Catalyst: The radical intermediate is then oxidized by the oxidized photocatalyst (PC•+), yielding the final product and regenerating the photocatalyst in its ground state, thereby closing the catalytic cycle. beilstein-journals.org

Transition states in these cycles involve complex geometries. For instance, the addition of the •SCF3 radical to the aromatic ring proceeds through a transition state where the S-C bond is partially formed. The energy of this transition state dictates the regioselectivity of the reaction.

In addition to photocatalysis, transition-metal catalysis (e.g., using palladium or gold) can also be employed, particularly when starting from pre-functionalized arenes like aryl halides or boronic acids. nih.govnih.gov In a gold-catalyzed cycle, for example, the mechanism involves oxidative addition of the aryl halide to a Au(I) complex, followed by reaction with a trifluoromethylthiolate source (like AgSCF3), and subsequent reductive elimination to form the C-S bond and regenerate the Au(I) catalyst. nih.gov The transition state for the reductive elimination step is a critical point in determining the reaction's efficiency.

Distinguishing Electrophilic, Nucleophilic, and Single-Electron Transfer Mechanisms

The trifluoromethylthiolation of aromatic compounds can occur through distinct mechanistic manifolds: electrophilic, nucleophilic, and single-electron transfer (SET), which initiates radical pathways. researchgate.netnih.govresearchgate.net The operative mechanism is largely determined by the nature of the trifluoromethylthiolating reagent and the electronic properties of the aromatic substrate.

Electrophilic Trifluoromethylthiolation: This mechanism involves the reaction of an electron-rich aromatic substrate with an electrophilic "SCF3+" source. researchgate.netalfa-chemistry.com Reagents like N-(trifluoromethylthio)dibenzenesulfonimide are designed to be highly electrophilic. acs.org This pathway is generally less favorable for electron-deficient substrates like nitroarenes unless the arene is activated by other means or the reaction is promoted by a strong Lewis acid. acs.org The reaction proceeds via a classic electrophilic aromatic substitution pathway, involving a Wheland-type intermediate.

Nucleophilic Trifluoromethylthiolation: This pathway requires a nucleophilic "SCF3-" source, such as AgSCF3 or CuSCF3, reacting with an electron-deficient aromatic ring that contains a suitable leaving group (e.g., F, Cl, I, OTf). researchgate.netresearchgate.netacs.org The synthesis of this compound from a precursor like 4-halo-2-methyl-1-nitrobenzene would likely proceed through this mechanism, which typically involves a nucleophilic aromatic substitution (SNAr) pathway.

Single-Electron Transfer (SET) Mechanisms: As detailed in section 3.1, SET is the key initiation step in radical pathways. An electron is transferred from a reductant (like an excited photocatalyst or an electron-donor-acceptor complex) to the trifluoromethylthiolating reagent. researchgate.netrsc.org This transfer induces the cleavage of a covalent bond to release the •SCF3 radical. sci-hub.box Distinguishing a pure SET/radical pathway from an electrophilic or nucleophilic one can be achieved through mechanistic probes, such as radical clock experiments or the use of radical scavengers like TEMPO, which would inhibit a radical reaction but not a purely ionic one. cas.cn

Advanced Spectroscopic Characterization and Structural Elucidation of Aryl Trifluoromethylsulfanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

NMR spectroscopy provides critical data on the chemical environment of magnetically active nuclei, offering a detailed map of the molecular structure. For aryl trifluoromethylsulfanes, 1H, 13C, and 19F NMR are particularly informative.

Proton (1H) and Carbon (13C) NMR Analysis

The ¹H NMR spectrum of a related compound, (4-methylphenyl)(trifluoromethyl)sulfane, shows distinct signals for the aromatic protons and the methyl group. The aromatic protons appear as doublets at δ 7.54 ppm and δ 7.23 ppm, while the methyl protons present as a singlet at δ 2.39 ppm. rsc.org In the ¹³C NMR spectrum of this analogue, the carbon attached to the trifluoromethylthio group appears as a quartet around δ 133.19 ppm due to coupling with the fluorine atoms. rsc.org The methyl carbon gives a signal at δ 21.32 ppm. rsc.org For (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane, the presence of the nitro group is expected to significantly influence the chemical shifts of the aromatic protons and carbons, inducing a downfield shift due to its strong electron-withdrawing nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aryl Trifluoromethylsulfanes

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HAromatic CH7.0 - 8.5
¹HMethyl CH₃2.3 - 2.6
¹³CAromatic C-SCF₃~130-135 (quartet)
¹³CAromatic C-NO₂~145-150
¹³CAromatic CH~120-140
¹³CMethyl CH₃~20-22

Fluorine (19F) NMR for Trifluoromethyl Moiety Characterization

¹⁹F NMR is a powerful tool for characterizing the trifluoromethyl group. In various aryl trifluoromethylsulfanes, the SCF₃ group typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. For instance, (4-methylphenyl)(trifluoromethyl)sulfane shows a singlet at δ -43.22 ppm. rsc.org The chemical shift of the ¹⁹F signal can be sensitive to the electronic environment of the aromatic ring. The electron-withdrawing nitro group in this compound is anticipated to cause a downfield shift in the ¹⁹F resonance compared to less substituted analogues.

Variable-Temperature NMR Studies for Conformational Dynamics

While specific variable-temperature NMR studies on this compound are not widely reported, such studies are crucial for understanding the conformational dynamics of aryl trifluoromethylsulfanes. These investigations can reveal information about the rotational barrier around the Ar-S bond. At lower temperatures, hindered rotation could potentially lead to the observation of distinct signals for otherwise equivalent nuclei, providing insight into the molecule's conformational preferences and energy barriers. rsc.org

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and investigating the fragmentation patterns of the compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₆F₃NO₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Coupling with Chromatographic Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

The coupling of mass spectrometry with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) is standard practice for the analysis of aryl trifluoromethylsulfanes. rsc.org These hyphenated techniques allow for the separation of the target compound from impurities or other components in a mixture before mass analysis. This is critical for assessing the purity of synthesized compounds and for identifying byproducts in a reaction mixture. The retention time from the chromatography provides an additional layer of identification, while the mass spectrum confirms the identity of the eluted compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the nitro group, the trifluoromethylsulfane group, and the substituted benzene (B151609) ring.

The vibrational modes of the aromatic ring are influenced by the substitution pattern. For a 1,2,4-trisubstituted benzene ring, characteristic bands for C-H stretching are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The presence of substituents leads to specific in-plane and out-of-plane C-H bending vibrations, which are crucial for confirming the substitution pattern.

The nitro group (NO₂) is one of the most readily identifiable functional groups in an IR spectrum. It is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1570-1500 cm⁻¹ region and a symmetric stretch appearing between 1370 and 1320 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment of the aromatic ring.

The trifluoromethylsulfane (-SCF₃) group also gives rise to characteristic vibrational modes. The C-F stretching vibrations are particularly strong and are expected to appear in the 1100-1000 cm⁻¹ region. The S-CF₃ stretching vibration is another key feature, though it is generally weaker than the C-F stretches.

Based on the analysis of related substituted trifluoromethyl benzenes and nitrophenyl compounds, the following table summarizes the expected characteristic IR absorption bands for this compound. ias.ac.inmarmacs.orgnih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ StretchNitro Group1550 - 1520Strong
Symmetric NO₂ StretchNitro Group1350 - 1330Strong
C-F StretchTrifluoromethyl Group1100 - 1000Strong
Aromatic C=C StretchBenzene Ring1600 - 1450Medium
Aromatic C-H StretchBenzene Ring3100 - 3000Medium
C-N StretchNitro Group870 - 840Medium
C-S StretchSulfane750 - 650Weak
Aromatic C-H Out-of-Plane Bending1,2,4-Trisubstituted Benzene900 - 800Strong

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of closely related aromatic sulfane derivatives allows for a detailed prediction of its solid-state molecular architecture. mdpi.comnih.govresearchgate.netrsc.org

The crystal structures of various aromatic sulfane derivatives, such as 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, reveal key structural features that are likely to be present in this compound. nih.govacs.org The molecule is expected to adopt a non-planar conformation, with the trifluoromethylsulfane and nitro groups exhibiting a certain degree of torsion with respect to the phenyl ring. This twisting is often influenced by steric hindrance and crystal packing forces. mdpi.com

The bond lengths and angles within the molecule can be predicted with reasonable accuracy based on analogous structures. The C-S bond length is expected to be in the range of 1.75-1.85 Å, while the S-C(F₃) bond will likely be slightly longer. The C-N bond of the nitro group is anticipated to be around 1.45-1.50 Å. The geometry of the benzene ring will likely show minor distortions from a perfect hexagon due to the electronic effects of the substituents.

The following table presents the expected crystallographic parameters for this compound, derived from the analysis of similar compounds. nih.gov

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1200 - 1800
Z4

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgtandfonline.comtandfonline.comnih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, a variety of intermolecular interactions are expected to play a crucial role in stabilizing the crystal packing.

The most significant interactions are likely to be hydrogen bonds involving the oxygen atoms of the nitro group as acceptors and aromatic C-H groups as donors (C-H···O). Additionally, the fluorine atoms of the trifluoromethyl group can participate in weaker C-H···F interactions. The presence of aromatic rings also suggests the possibility of π-π stacking interactions, where the phenyl rings of adjacent molecules are arranged in a parallel or offset fashion. nih.govacs.org

Intermolecular ContactPredicted Contribution (%)
H···H30 - 40
O···H / H···O20 - 30
F···H / H···F10 - 20
C···H / H···C5 - 15
C···C (π-π stacking)3 - 8
N···H / H···N< 5
S···H / H···S< 5

This detailed analysis, based on established spectroscopic and crystallographic principles and data from analogous compounds, provides a robust framework for understanding the structural and vibrational properties of this compound.

Applications in Materials Science and Advanced Chemical Engineering

Integration of Trifluoromethylsulfane Moieties into Functional Materials

The integration of trifluoromethylsulfane moieties into polymeric and other functional materials is a strategy to impart a range of desirable properties. The -SCF3 group is one of the most lipophilic substituents known in organic chemistry, and it possesses strong electron-withdrawing characteristics. These features can be harnessed to modify the physical and chemical properties of materials.

The introduction of the trifluoromethylthio group into polymer backbones or as pendant groups can significantly alter the material's surface properties, thermal stability, and chemical resistance. For instance, fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic characteristics. The presence of the -SCF3 group is expected to enhance these properties.

Table 1: Anticipated Physicochemical Effects of Trifluoromethylsulfane Moiety Integration

PropertyExpected Impact of -SCF3 MoietyRationale
Surface Energy DecreaseHigh lipophilicity and hydrophobicity of the -SCF3 group.
Thermal Stability IncreaseThe strong carbon-sulfur and sulfur-fluorine bonds contribute to higher decomposition temperatures.
Chemical Resistance IncreaseThe electron-withdrawing nature of the -SCF3 group can protect the aromatic ring from chemical attack.
Dielectric Constant DecreaseThe presence of fluorine atoms typically lowers the dielectric constant of materials.
Solubility ModifiedIncreased solubility in nonpolar and fluorous solvents.

Research in the broader field of organofluorine chemistry has demonstrated that the incorporation of fluoroalkyl groups can lead to materials with applications in advanced coatings, membranes for gas separation, and low-dielectric-constant materials for microelectronics. The trifluoromethylsulfane group, with its unique combination of properties, is a promising candidate for further exploration in these areas.

Design and Synthesis of Novel Materials with Tailored Properties

The design of novel materials often involves the strategic selection of monomers or functionalizing agents that can impart specific properties to the final product. (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane can be envisioned as a precursor for such materials. The nitro group on the aromatic ring provides a reactive handle for further chemical transformations, such as reduction to an amine group. This amine can then be used as a monomer in the synthesis of polymers like polyamides or polyimides.

The general approach to synthesizing functional polymers from such a precursor would involve:

Synthesis of the Monomer: Chemical modification of this compound, for example, by reducing the nitro group to an amine, to create a polymerizable monomer.

Polymerization: Utilizing the newly formed functional group (e.g., amine) to carry out polymerization reactions, such as condensation polymerization with a suitable comonomer.

Table 2: Potential Polymer Architectures from this compound Derivatives

Polymer TypePotential Monomer DerivativeComonomer ExampleResulting Polymer Characteristics
Polyamide 3-Methyl-4-aminophenyl)(trifluoromethyl)sulfaneAdipoyl chlorideHigh thermal stability, chemical resistance, low surface energy.
Polyimide 3-Methyl-4-aminophenyl)(trifluoromethyl)sulfanePyromellitic dianhydrideExcellent thermal and oxidative stability, good mechanical properties, low dielectric constant.
Polyurethane (3-Methyl-4-hydroxyphenyl)(trifluoromethyl)sulfane (via diazotization and hydrolysis of the amine)Methylene diphenyl diisocyanate (MDI)Enhanced hydrolytic stability and chemical resistance compared to non-fluorinated analogues.

The presence of the methyl and trifluoromethylsulfane groups on the polymer backbone would allow for fine-tuning of properties such as solubility, glass transition temperature, and mechanical strength. The rigidity of the aromatic ring combined with the specific functional groups can lead to materials with tailored performance for specialized applications, including high-performance engineering plastics and advanced composites.

Engineering Aspects of Chemical Processes for Trifluoromethylsulfane Production

The industrial-scale production of aromatic compounds containing a trifluoromethylsulfane group presents several chemical engineering challenges. While the specific process for this compound is not detailed in publicly available literature, general methods for the trifluoromethylthiolation of aromatic compounds can provide insight into the potential manufacturing processes.

Common methods for introducing the -SCF3 group onto an aromatic ring include:

Electrophilic Trifluoromethylthiolation: Using reagents that act as a source of "SCF3+".

Nucleophilic Trifluoromethylthiolation: Reacting an aryl halide or diazonium salt with a nucleophilic "SCF3-" source.

Radical Trifluoromethylthiolation: Involving the generation of a trifluoromethylthio radical (•SCF3).

A plausible synthetic route for this compound could start from 3-methyl-4-nitroaniline. This precursor could be converted to a diazonium salt, which is then reacted with a trifluoromethylthiolating agent.

Table 3: Key Engineering Considerations for Trifluoromethylthiolation Processes

Process ParameterEngineering ChallengePotential Solution
Reagent Handling Trifluoromethylthiolating agents can be toxic, volatile, and/or thermally unstable.Use of closed reaction systems, automated dosing, and careful temperature control.
Reaction Conditions Reactions may require specific temperatures (often low), pressures, and inert atmospheres to ensure selectivity and yield.Implementation of jacketed reactors with precise temperature control, and use of nitrogen or argon blanketing.
Catalyst Selection and Recovery Many trifluoromethylthiolation reactions are catalyzed by transition metals, which can be expensive and need to be removed from the final product.Use of heterogeneous catalysts for easier separation, or implementation of catalyst recycling loops.
Byproduct Management The reactions can generate hazardous byproducts that require proper treatment and disposal.Integration of downstream processing units for byproduct neutralization, separation, and waste treatment.
Process Safety The presence of nitro groups and potentially energetic reagents requires robust safety protocols.Implementation of Hazard and Operability (HAZOP) studies, pressure relief systems, and emergency shutdown procedures.

From a chemical engineering perspective, the development of a continuous flow process for the synthesis of such compounds could offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. unimi.it Continuous reactors can provide better control over reaction parameters and minimize the inventory of hazardous materials at any given time.

Future Directions in 3 Methyl 4 Nitrophenyl Trifluoromethyl Sulfane Research

Development of Greener and More Sustainable Synthetic Methodologies

The future synthesis of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane and related compounds will increasingly prioritize environmentally benign and sustainable practices. Traditional methods for introducing the trifluoromethylthio group often rely on harsh reagents and metal catalysts, which can be costly and generate hazardous waste. mst.edu

Future research will likely focus on photoredox catalysis, which utilizes visible light and organic catalysts to drive chemical reactions under mild conditions. mst.edu This approach offers a more sustainable and economical alternative by avoiding the need for toxic and expensive organometallic catalysts. mst.edu The development of metal-free catalytic systems is a key goal, aiming to streamline synthetic procedures and reduce environmental impact. mst.edu Research in this area will seek to expand the substrate scope and improve the efficiency of these greener methods, making the synthesis of trifluoromethylthiolated compounds more accessible and industrially viable.

Table 1: Comparison of Synthetic Methodologies

MethodologyKey FeaturesAdvantagesResearch Focus
Traditional MethodsOften use organometallic catalysts, harsh reagentsEstablished proceduresImproving yields, reducing hazardous byproducts
Photoredox CatalysisUses visible light, organic photocatalystsEnvironmentally friendly, cost-effective, mild conditions mst.eduDeveloping new organic catalysts, expanding substrate compatibility mst.edu
Metal-Free CatalysisEliminates the need for metal catalystsLower toxicity, reduced cost, simplified purification mst.eduDiscovery of novel non-metal catalytic systems

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

While methods for creating the C-S bond in this compound are established, the full reactive potential of the molecule remains largely unexplored. Future research will delve into discovering new reactivity patterns and transformations. The trifluoromethylthio group is known for its high electronegativity and lipophilicity, properties that can be exploited in novel chemical reactions. researchgate.net

Investigations will likely focus on the three primary pathways for trifluoromethylthiolation: electrophilic, nucleophilic, and radical reactions. researchgate.netresearchgate.net A significant area of interest is the direct C-H trifluoromethylthiolation, which would bypass the need for pre-functionalized starting materials, thus improving atom and step economy. cas.cn Furthermore, exploring the selective activation of the C-F bonds within the trifluoromethyl group could lead to the synthesis of valuable, partially fluorinated intermediates from readily available polyfluorinated compounds. rsc.org Such discoveries would expand the synthetic utility of this compound from a final product to a versatile building block for more complex molecules.

Advancements in In-Situ Spectroscopic Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research will increasingly employ advanced in-situ spectroscopic techniques to monitor the formation and subsequent reactions of this compound in real-time.

Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reaction progress. nih.govrsc.orgasahilab.co.jp This provides invaluable kinetic data that helps to elucidate complex reaction mechanisms. rsc.org For instance, an electrochemical cell can be coupled with a recycle loop through an FTIR cell to continuously track the concentration of reactants and products, offering insights into reactions under electrochemical control. nih.govrsc.org Similarly, real-time 19F NMR monitoring can confirm the complete consumption of reagents and ensure that no fluorinated byproducts are formed. asahilab.co.jp These advanced analytical methods will be instrumental in refining reaction conditions, improving yields, and gaining a fundamental understanding of the chemical transformations involving trifluoromethylthiolated compounds.

Table 2: In-Situ Spectroscopic Techniques in Reaction Analysis

TechniqueInformation ProvidedApplication Example
FTIR SpectroscopyReal-time concentration profiles of reactants, intermediates, and products rsc.orgMonitoring the progress of electrochemically controlled trifluoromethylation reactions nih.govrsc.org
NMR Spectroscopy (19F)Detection of fluorine-containing species, confirmation of reagent consumption asahilab.co.jpReal-time analysis of nucleophilic trifluoromethylation to ensure process safety and efficiency asahilab.co.jp
UV-Vis SpectroscopyMonitoring the decay of substrates to determine reaction kinetics rsc.orgStudying the oxidation kinetics of related aryl sulfides rsc.org

Predictive Modeling and Machine Learning in Reaction Discovery and Optimization

The integration of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize the discovery and optimization of chemical reactions. beilstein-journals.org For a compound like this compound, these technologies can significantly accelerate the identification of optimal reaction conditions.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict outcomes, such as yield and selectivity, for new transformations. beilstein-journals.orgsemanticscholar.org This data-driven approach can guide the design of experiments, reducing the time and resources spent on trial-and-error optimization. nih.gov The combination of high-throughput experimentation (HTE) with ML techniques like Bayesian optimization allows for the rapid exploration of a vast reaction parameter space to pinpoint the best conditions. semanticscholar.orgrsc.org As these models become more sophisticated, they will not only optimize known reactions but also help in the discovery of novel transformations by identifying promising, yet unexplored, combinations of reactants and catalysts. arxiv.org

Exploration of Advanced Applications beyond Traditional Organic Synthesis

The unique properties imparted by the trifluoromethylthio group suggest that this compound and similar molecules have significant potential in applications beyond their role as synthetic intermediates. The -SCF3 group is known to enhance lipophilicity, metabolic stability, and bioavailability, making it a valuable moiety in drug design and agrochemicals. researchgate.netresearchgate.net

Future research will focus on harnessing these properties for specific advanced applications. In medicinal chemistry, the compound could serve as a scaffold for developing new therapeutic agents. In the field of agrochemicals, it could be a precursor for novel pesticides or herbicides with improved efficacy and environmental profiles. researchgate.net Furthermore, the strong electron-withdrawing nature of the -SCF3 group makes these compounds interesting candidates for materials science. researchgate.net They could be incorporated into polymers or organic electronic devices to tune their physical and electronic properties, opening up new avenues for the development of advanced functional materials.

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